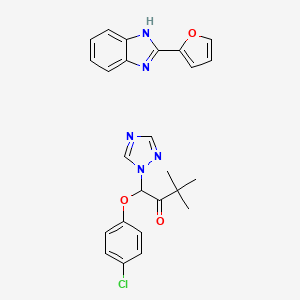
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is an organic compound with the molecular formula C13H21BrO3 It features a five-membered cyclopentyl ring with a bromine and a ketone group, attached to a heptanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2-oxocyclopentanone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-ketone is then reacted with methyl 7-heptanoate under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Methyl 7-(1-chloro-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Propiedades
Número CAS |
81266-43-5 |
|---|---|
Fórmula molecular |
C13H21BrO3 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H21BrO3/c1-17-12(16)8-4-2-3-5-9-13(14)10-6-7-11(13)15/h2-10H2,1H3 |
Clave InChI |
FOHBXYKXCPJRGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1(CCCC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


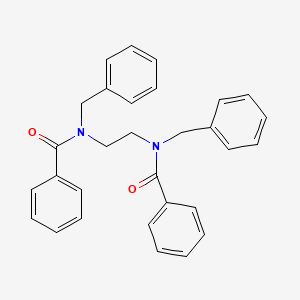
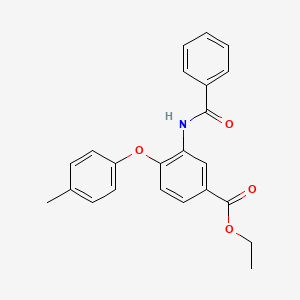
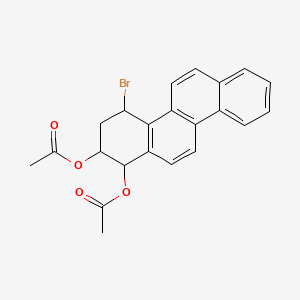


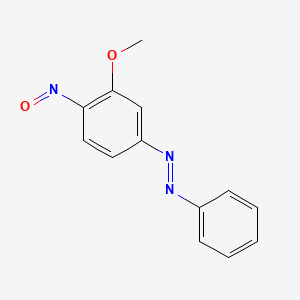
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
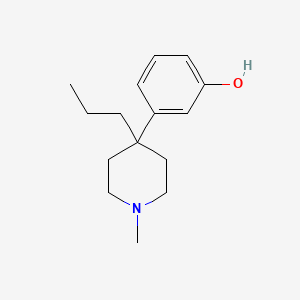
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
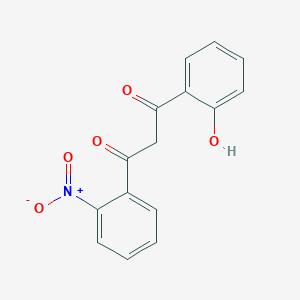
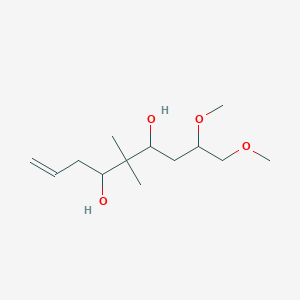
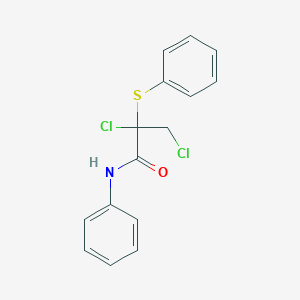
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
